FDC vs. Monocomponent Efficacy in Acute Low Back Pain
The fixed-dose combination of nicoboxil 2.5%/nonivamide 0.4% (Finalgon) provides significantly greater pain reduction compared to its individual active components. In a Phase III randomized controlled trial (n=805), the combination achieved a 3.540-point reduction in pain intensity (on a 0-10 NRS) at the end of a 4-day treatment, which was superior to both nicoboxil 2.5% alone (2.371 points, p < 0.0001) and nonivamide 0.4% alone (3.074 points, p = 0.0259) [1]. This demonstrates a clinically and statistically significant synergistic effect.
| Evidence Dimension | Pain Intensity (PI) Reduction on 0-10 Numerical Rating Scale |
|---|---|
| Target Compound Data | 3.540 points (Finalgon: nicoboxil 2.5%/nonivamide 0.4%) |
| Comparator Or Baseline | Nicoboxil 2.5%: 2.371 points; Nonivamide 0.4%: 3.074 points; Placebo: 1.884 points |
| Quantified Difference | vs. Nicoboxil: +1.169 points (p < 0.0001); vs. Nonivamide: +0.466 points (p = 0.0259); vs. Placebo: +1.656 points (p < 0.0001) |
| Conditions | 4-day treatment in a Phase III, randomized, double-blind, active- and placebo-controlled, multi-center trial for acute non-specific low back pain (N=805) |
Why This Matters
Procurement decisions based on efficacy must recognize that the FDC is not merely the sum of its parts but offers a quantifiable synergistic advantage, justifying its selection over separate or single-agent rubefacients.
- [1] Kneer, W., Weiser, T., Richter, E., Trampisch, M., & Casser, H. R. (2015). Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 20(2), 263–273. View Source
